

Introduction: The Privileged Scaffold and the Power of the Nitro Group

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Compound of Interest

Compound Name:	3-Bromo-6-methyl-4-nitro-1H-indazole
CAS No.:	885520-86-5
Cat. No.:	B1613991

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The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents one of the most important "privileged scaffolds" in medicinal chemistry.^{[1][2]} Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.^{[2][3][4][5]} The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties and metabolic potential, unlocking unique mechanisms of action and potent therapeutic activities.

This technical guide offers a comprehensive exploration of nitro-indazole derivatives, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, key therapeutic applications, structure-activity relationships (SAR), and the synthetic strategies employed to generate these versatile compounds.

Pillar 1: Core Mechanisms of Action

The biological effects of nitro-indazoles are predominantly governed by two distinct, yet powerful, mechanisms: bioreductive activation, which is the cornerstone of their antiparasitic action, and specific enzyme inhibition, which drives their utility in oncology and neuroprotection.

Bioreductive Activation: A Trojan Horse Strategy

The most well-characterized mechanism, particularly for 5-nitroindazole derivatives, is their role as prodrugs that are selectively activated within pathogenic microorganisms.[6] This process is pivotal for their efficacy against protozoan parasites like *Trypanosoma cruzi* and *Leishmania* species.[7][8]

The activation cascade is initiated by nitroreductase enzymes, which are present in these anaerobic or microaerophilic organisms but are less active in host mammalian cells, providing a crucial layer of selectivity.[9] These enzymes catalyze the reduction of the nitro group. This one-electron reduction generates a highly reactive nitro radical anion ($\text{NO}_2^{\cdot-}$). [8][9] In an anaerobic environment, this radical can undergo further reduction to form cytotoxic species like nitroso and hydroxylamine intermediates. These reactive metabolites can covalently modify and damage critical biomolecules, including DNA, proteins, and lipids, leading to strand breaks, enzyme inactivation, and ultimately, parasite death.[6][9] This targeted generation of reactive nitrogen species within the pathogen is a highly effective and selective mode of action.[6]



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Caption: Bioreductive activation of a 5-nitro-indazole prodrug in a target parasite.

Enzyme Inhibition: Precision Targeting of Host Pathways

Beyond bioreduction, nitro-indazoles have been expertly tailored to function as potent and often selective inhibitors of key host enzymes implicated in disease.

- **Neuronal Nitric Oxide Synthase (nNOS) Inhibition:** 7-Nitroindazole (7-NI) is a well-established, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[10][11] In neurodegenerative conditions like Parkinson's and ALS, excessive nNOS activity leads to the overproduction of nitric oxide (NO) and subsequent peroxynitrite formation, causing significant nitrosative and oxidative stress that contributes to neuronal death.[10][12] 7-NI acts as a competitive inhibitor at the enzyme's active site, preventing the conversion of L-arginine to NO.[10] Its ability to cross the blood-brain barrier makes it an invaluable tool for mitigating neurotoxicity in preclinical models.[10][13]
- **Protein Kinase Inhibition:** The indazole scaffold is a cornerstone of many approved protein kinase inhibitors used in oncology.[3][5] While not all are nitro-substituted, the principles of their design are relevant. Nitro-indazole derivatives have been developed as inhibitors of critical cell cycle regulators like Aurora kinases.[3] They function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling pathways that control cell proliferation and survival. This targeted inhibition can halt the uncontrolled cell division characteristic of cancer.[14]

Pillar 2: Therapeutic Applications & Efficacy

The dual mechanisms of action have enabled the development of nitro-indazole scaffolds for a range of challenging diseases.

Antiparasitic Agents

Nitro-indazoles have shown remarkable promise against neglected tropical diseases where current treatments are often toxic and face growing resistance.[7]

- **Chagas Disease (Trypanosoma cruzi):** Numerous 5-nitroindazole derivatives have demonstrated potent activity against *T. cruzi*, the causative agent of Chagas disease.[15][16] Studies have shown that specific substitutions, such as electron-withdrawing groups on an N-benzyl moiety, can significantly enhance trypanocidal activity while maintaining low cytotoxicity against mammalian cells.[16]
- **Leishmaniasis:** Derivatives of 3-chloro-6-nitro-1H-indazole and various 5-nitroindazoles have been evaluated against different *Leishmania* species.[1][8] The inhibitory potency is often species-dependent, highlighting the need for careful structural optimization for specific parasitic targets.[1]

- Other Protozoa: The broad-spectrum potential of this scaffold is evidenced by its activity against *Acanthamoeba castellanii*, where certain derivatives were more effective against both trophozoites and the more resilient cyst form than the reference drug, chlorhexidine.[17]

Table 1: Comparative Antiparasitic Activity of Nitro-Indazole Derivatives

Compound Class	Target Organism	Activity Metric	Value (μM)	Reference
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate	<i>Leishmania amazonensis</i> amastigotes	IC ₅₀	0.46	[8]
N-2 Benzyl-5-nitroindazole (Derivative 12)	<i>Trypanosoma cruzi</i> epimastigotes	IC ₅₀	~1.0	[16]
N-2 Benzyl-5-nitroindazole (Derivative 17)	<i>Trypanosoma cruzi</i> epimastigotes	IC ₅₀	~2.0	[16]
5-Nitroindazole (Derivative 8)	<i>Acanthamoeba castellanii</i> trophozoites	IC ₅₀	< 5.0	[17]

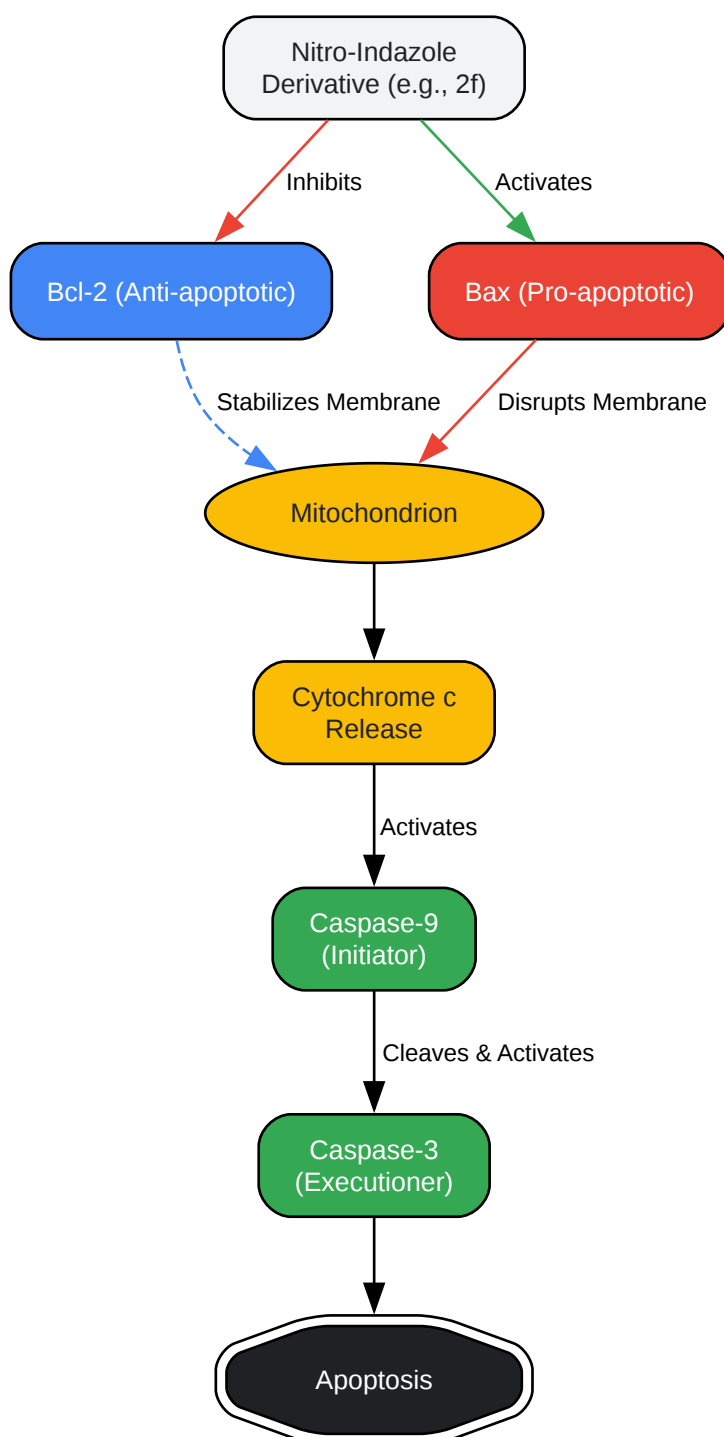
| Benznidazole (Reference Drug) | *Trypanosoma cruzi* epimastigotes | IC₅₀ | 25.22 |[16] |

Anticancer Agents

The indazole core is present in several FDA-approved kinase inhibitors, and nitro-substituted analogs are being actively explored as next-generation anticancer agents.[3][18]

New 6-nitro and 6-amino-benzo[g]indazole derivatives have demonstrated significant antiproliferative activity against lung carcinoma cell lines (NCI-H460) with IC₅₀ values in the low micromolar range.[19] Further studies on other indazole derivatives have revealed a clear mechanism involving the induction of apoptosis. One potent compound, 2f, was shown to

inhibit breast cancer cell proliferation by upregulating cleaved caspase-3 and Bax, downregulating the anti-apoptotic protein Bcl-2, increasing reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[18] This compound also suppressed tumor growth in an in vivo 4T1 tumor model.[18]



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Caption: Intrinsic apoptosis pathway induced by a nitro-indazole anticancer agent.

Table 2: Anticancer Activity of Selected Nitro-Indazole Derivatives

Compound Class	Cancer Cell Line	Activity Metric	Value (μM)	Reference
Benzo[g]indazole (11a)	NCI-H460 (Lung)	IC ₅₀	5 - 15	[19]
Benzo[g]indazole (12a)	NCI-H460 (Lung)	IC ₅₀	5 - 15	[19]
6-Aminoindazole (36)	HCT116 (Colorectal)	IC ₅₀	0.4	[14]
Indazole Derivative (2f)	4T1 (Breast)	IC ₅₀	0.23	[18]

| Etoposide (Reference) | HCT116 (Colorectal) | IC₅₀ | 1.8 [[14] |

Neuroprotective Agents

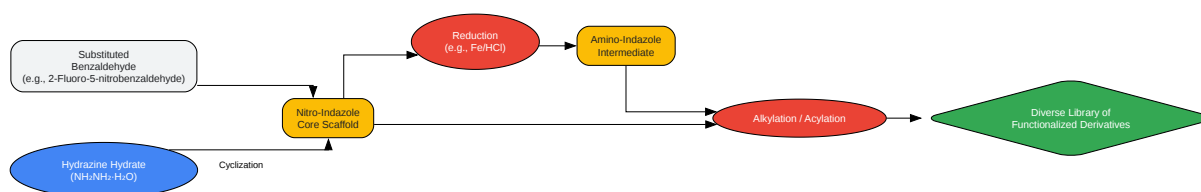
The primary application in this area centers on 7-nitroindazole (7-NI) as a selective nNOS inhibitor.[10][11] By reducing the production of neurotoxic nitric oxide, 7-NI has shown protective effects in various preclinical models of neurodegenerative diseases.[12][13] In a mouse model of Amyotrophic Lateral Sclerosis (ALS), daily administration of 7-NI delayed motor dysfunction, reduced muscle atrophy, and suppressed the degeneration of spinal motoneurons.[12] Similarly, in a rat model of Parkinson's disease, pretreatment with 7-NI was found to protect striatal dopaminergic neurons from MPP⁺-induced degeneration.[13]

Pillar 3: Synthesis and Experimental Protocols

The synthesis of nitro-indazole scaffolds can be achieved through several reliable methods. The choice of strategy often depends on the desired position of the nitro group and other substituents.

General Synthesis Workflow

A common and effective approach involves the cyclization of a substituted phenylhydrazine or the reaction of a suitably substituted benzaldehyde with hydrazine.[19][20] Further modifications, such as alkylation or reduction of the nitro group followed by subsequent functionalization, allow for the creation of diverse chemical libraries for SAR studies.[14]



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Caption: General synthetic workflow for the generation of nitro-indazole derivatives.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole

This protocol is adapted from established literature procedures for the synthesis of the 5-nitro-1H-indazole core from 2-fluoro-5-nitrobenzaldehyde.[20]

Causality: The choice of a fluoro-substituted benzaldehyde is strategic. Fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions. The strong electron-withdrawing effect of the nitro group at the para-position further activates the C-F bond towards nucleophilic attack by hydrazine, facilitating the initial addition and subsequent intramolecular cyclization to form the indazole ring.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stirrer.

- **Hydrazine Addition:** At room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution. The excess hydrazine ensures complete consumption of the starting material and drives the reaction to completion.
- **Reaction Monitoring:** Stir the reaction mixture continuously at room temperature for 2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase to confirm the complete disappearance of the starting benzaldehyde spot.
- **Workup & Extraction:** Upon completion, pour the crude reaction mixture into water (50 mL). The product, being organic, will precipitate or remain in the organic phase. Extract the aqueous mixture with ethyl acetate (2 x 15 mL).
- **Washing:** Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride (brine). This removes residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure 5-nitro-1H-indazole product.[\[20\]](#)

Conclusion and Future Perspectives

The nitro-indazole scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Its derivatives have demonstrated exceptional potency across diverse therapeutic areas, from infectious diseases to oncology and neurodegeneration, driven by distinct and powerful mechanisms of action. The bioreductive activation pathway offers a selective and potent strategy against microbial pathogens, while the scaffold's ability to be tailored into specific enzyme inhibitors provides a robust platform for targeting host-driven diseases.

Future research should focus on expanding the chemical space around the nitro-indazole core. Investigating the impact of nitro group positioning (e.g., 4- vs. 6- vs. 7-nitro) on kinase selectivity could yield novel anticancer agents with improved safety profiles. In the antiparasitic realm, developing derivatives with enhanced metabolic stability and oral bioavailability will be crucial for translating in vitro potency into in vivo efficacy. The continued exploration of this privileged scaffold promises to deliver next-generation therapeutics for some of the most challenging medical conditions.

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